REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][C:5]2[C:10](=O)[NH:9][CH:8]=[N:7][C:6]=2[N:12]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:10]1[C:5]2[S:4][C:3]([S:2][CH3:1])=[N:12][C:6]=2[N:7]=[CH:8][N:9]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CSC=1SC2=C(N=CNC2=O)N1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under vacuum
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with chloroform
|
Type
|
CUSTOM
|
Details
|
Again the solvents were removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ice cold water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N=C(S2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |